Myosin V-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

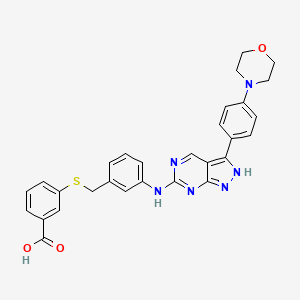

Molecular Formula |

C29H26N6O3S |

|---|---|

Molecular Weight |

538.6 g/mol |

IUPAC Name |

3-[[3-[[3-(4-morpholin-4-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]methylsulfanyl]benzoic acid |

InChI |

InChI=1S/C29H26N6O3S/c36-28(37)21-4-2-6-24(16-21)39-18-19-3-1-5-22(15-19)31-29-30-17-25-26(33-34-27(25)32-29)20-7-9-23(10-8-20)35-11-13-38-14-12-35/h1-10,15-17H,11-14,18H2,(H,36,37)(H2,30,31,32,33,34) |

InChI Key |

JTMFLTNSCRPRHU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3=C4C=NC(=NC4=NN3)NC5=CC=CC(=C5)CSC6=CC=CC(=C6)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Brakes: A Technical Guide to the Mechanism of Action of Myosin V-IN-1

For Immediate Release

A Deep Dive into the Inhibitory Mechanism of Myosin V-IN-1, a Potent and Selective Modulator of the Myosin V Motor Protein

This technical guide provides an in-depth analysis of the mechanism of action of this compound, a potent and selective small molecule inhibitor of Myosin V. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core inhibitory pathway, presents key quantitative data, details experimental methodologies for its characterization, and visualizes the complex molecular interactions and workflows involved.

Core Mechanism of Action: Halting the Molecular Motor at a Critical Juncture

Myosin V is a crucial molecular motor protein responsible for the processive transport of intracellular cargoes along actin filaments. This movement is powered by the hydrolysis of ATP in a coordinated, step-wise fashion known as the hand-over-hand mechanism. The kinetic cycle of Myosin V is characterized by a series of conformational changes tightly coupled to ATP binding, hydrolysis, and the subsequent release of inorganic phosphate (Pi) and adenosine diphosphate (ADP).

This compound exerts its inhibitory effect by specifically targeting a critical, rate-limiting step in this cycle: the release of ADP from the actomyosin V complex.[1][2] By binding to the actomyosin V-ADP state, this compound effectively slows down the dissociation of ADP, thereby stalling the motor protein on the actin track and inhibiting its cargo-transporting function. This targeted action represents a unique mechanism of inhibition among myosin modulators.[2]

The inhibitor has been identified as a potent and selective agent against Myosin V, demonstrating its utility as a chemical probe to dissect the intricate cellular processes mediated by this motor protein.[1][2]

Quantitative Analysis of Inhibition

The inhibitory potency of this compound has been quantified through rigorous biochemical assays. The key parameter defining its efficacy is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Parameter | Value | Reference |

| Inhibition Constant (Ki) | 6 µM | [1] |

Furthermore, studies have demonstrated a clear dose-dependent reduction in the rate of steady-state actin-activated ATP hydrolysis by single-headed Myosin V in the presence of this compound.[1][2] This quantitative relationship underscores the direct impact of the inhibitor on the enzymatic activity of Myosin V.

Experimental Protocols: A Methodological Framework

The characterization of this compound's mechanism of action relies on a suite of well-established biochemical assays. The following provides a detailed methodology for the key experiment used to determine its inhibitory properties: the actin-activated ATPase assay.

Actin-Activated Myosin V ATPase Assay

This assay measures the rate of ATP hydrolysis by Myosin V in the presence of actin filaments, and how this rate is affected by this compound. The rate of phosphate (Pi) release, a direct product of ATP hydrolysis, is quantified.

Materials and Reagents:

-

Purified Myosin V (single-headed or full-length)

-

Actin, purified and polymerized into F-actin filaments

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

ATP (stock solution, e.g., 100 mM)

-

Assay Buffer: 10 mM imidazole (pH 7.5), 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, and 1 mM DTT.[3]

-

Phosphate detection reagent (e.g., Malachite green-based colorimetric reagent or a fluorescent phosphate sensor)

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of Reaction Mixtures:

-

Prepare a series of dilutions of this compound in assay buffer. Ensure the final solvent concentration is constant across all samples and does not exceed a level that affects enzyme activity (typically <1% DMSO).

-

In a microplate, combine the assay buffer, a fixed concentration of F-actin, and the various concentrations of this compound (or solvent control).

-

Add a fixed concentration of Myosin V to each well.

-

Incubate the mixtures for a predetermined time at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

-

-

Initiation of the Reaction:

-

Initiate the ATPase reaction by adding a saturating concentration of ATP to each well.

-

-

Measurement of Phosphate Release:

-

At specific time points, quench the reaction (e.g., by adding a stop solution containing EDTA or by denaturation).

-

Add the phosphate detection reagent to each well.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate to convert the absorbance/fluorescence readings to the concentration of Pi released.

-

Calculate the initial rate of ATP hydrolysis (moles of Pi per mole of Myosin V per second) for each inhibitor concentration.

-

Plot the ATPase rate as a function of the this compound concentration.

-

Fit the data to an appropriate inhibition model (e.g., the Michaelis-Menten equation modified for competitive, non-competitive, or uncompetitive inhibition) to determine the Ki or IC50 value.

-

Visualizing the Molecular Landscape

To better comprehend the complex interplay of molecules and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Myosin V ATPase cycle and the point of inhibition by this compound.

Caption: Workflow for the actin-activated Myosin V ATPase assay.

Caption: Logical relationship of this compound's mechanism of action.

References

Biochemical Characterization of Myosin V-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical characterization of Myosin V-IN-1, a potent and selective inhibitor of Myosin V. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its characterization.

Introduction

Myosin V is a member of the unconventional myosin family of motor proteins, known for its role in the transport of intracellular cargo along actin filaments.[1] It functions as a processive motor, meaning a single molecule can take multiple steps along an actin filament without detaching.[2] This processivity is crucial for its function in organelle transport, mRNA localization, and other cellular processes. The energy for this movement is derived from the hydrolysis of ATP. Given its critical cellular functions, Myosin V has emerged as a potential therapeutic target. This compound is a small molecule inhibitor that has been identified to selectively target Myosin V.

Biochemical Properties of this compound

This compound exhibits potent and selective inhibition of Myosin V. The following table summarizes the key quantitative data reported for this inhibitor.

| Parameter | Value | Species/Construct | Conditions | Reference |

| Ki | 6 µM | Not Specified | Not Specified | [2] |

| IC50 | ~6 µM | Single-headed Myosin V | Actin-activated ATPase activity | [3] |

Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting a key step in the Myosin V mechanochemical cycle. Kinetic studies have revealed that this compound slows the actin-activated Myosin V ATPase by inhibiting the release of ADP from the actomyosin complex.[2] The release of ADP is the rate-limiting step in the Myosin V ATPase cycle, and by hindering this step, this compound effectively stalls the motor protein on the actin filament, preventing further movement and ATP hydrolysis.[3]

Myosin V Mechanochemical Cycle

The following diagram illustrates the key steps in the actin-activated ATPase cycle of Myosin V.

Caption: The actin-activated ATPase cycle of Myosin V.

Inhibitory Mechanism of this compound

This compound specifically inhibits the final step of the cycle, the release of ADP from the actomyosin complex.

Caption: Inhibition of ADP release by this compound.

Selectivity Profile

This compound has been shown to be selective for Myosin V over other myosin isoforms. At a concentration of 50 µM, MyoVin-1 does not significantly inhibit the ATPase activity of myosin VI or nonmuscle myosin II.[3] Furthermore, at 100 µM, it does not significantly inhibit a panel of representative kinases, including CHK1, PLK1, Abl kinase, p42 MAP kinase, casein kinase II, and Aurora kinase, highlighting its specificity for the motor protein.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used in the biochemical characterization of this compound.

Protein Purification

Myosin V: A truncated, single-headed Myosin V construct is often used for these assays. Expression can be performed in Sf9 insect cells using a baculovirus expression system. Purification typically involves affinity chromatography (e.g., FLAG-tag purification) followed by gel filtration to ensure protein homogeneity.

Actin: Actin is typically purified from rabbit skeletal muscle acetone powder. The purified G-actin is then polymerized to F-actin immediately before use in the assays.

Actin-Activated ATPase Assay

This assay measures the rate of ATP hydrolysis by Myosin V in the presence of actin, and how this rate is affected by this compound.

Materials:

-

Purified single-headed Myosin V

-

Purified F-actin

-

This compound (dissolved in DMSO)

-

Assay Buffer: 25 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT

-

ATP stock solution (e.g., 100 mM)

-

Malachite green reagent for phosphate detection

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a fixed concentration of Myosin V (e.g., 0.1 µM), and varying concentrations of F-actin to determine the K_ATPase (actin concentration at half-maximal ATPase activity).

-

To determine the IC50 of this compound, use a fixed, saturating concentration of F-actin and a fixed concentration of Myosin V.

-

Add varying concentrations of this compound (or DMSO for control) to the reaction mixtures and incubate for a short period at room temperature.

-

Initiate the reaction by adding a final concentration of 1 mM ATP.

-

Incubate the reaction at a constant temperature (e.g., 25°C).

-

At various time points, take aliquots of the reaction and quench them with a solution containing SDS to stop the reaction.

-

Add the malachite green reagent to the quenched aliquots to detect the amount of inorganic phosphate (Pi) released.

-

Measure the absorbance at 620 nm.

-

Calculate the rate of ATP hydrolysis (µM Pi/min/µM myosin).

-

Plot the ATPase activity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Stopped-Flow Kinetic Assay for ADP Release

This assay directly measures the rate of ADP release from the actomyosin complex, which is the step inhibited by this compound.

Materials:

-

Purified single-headed Myosin V

-

Purified pyrene-labeled F-actin (pyrene fluorescence is quenched upon myosin binding)

-

This compound

-

Assay Buffer (as above)

-

ADP stock solution

-

ATP stock solution (purified to be ADP-free)

-

Stopped-flow spectrofluorometer

Procedure:

-

Prepare the actomyosin-ADP complex by incubating Myosin V and pyrene-labeled F-actin with a saturating concentration of ADP in the assay buffer.

-

To measure the effect of the inhibitor, pre-incubate the actomyosin-ADP complex with varying concentrations of this compound.

-

Load one syringe of the stopped-flow instrument with the actomyosin-ADP complex (with or without the inhibitor).

-

Load the second syringe with a high concentration of ATP in the assay buffer.

-

Rapidly mix the contents of the two syringes. The binding of ATP to the actomyosin-ADP complex will induce the dissociation of the myosin head from actin, which is limited by the rate of ADP release.

-

Monitor the increase in pyrene fluorescence over time as the myosin dissociates from the actin.

-

Fit the resulting fluorescence transient to a single exponential function to determine the observed rate constant (k_obs) for ADP release.

-

Compare the rates obtained in the presence and absence of this compound to quantify the extent of inhibition.

Experimental Workflow Diagram

References

Myosin V-IN-1 Inhibitor: A Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin V-IN-1 is a potent and selective inhibitor of Myosin V, a member of the unconventional myosin family of motor proteins.[1][2] Myosins are ATP-dependent molecular motors that play crucial roles in a myriad of cellular processes, including intracellular trafficking, cell motility, and organelle transport. Myosin V, in particular, is essential for the transport of vesicles and organelles along actin filaments. The development of specific inhibitors for different myosin isoforms is critical for dissecting their precise cellular functions and for exploring their therapeutic potential in diseases where myosin activity is dysregulated.

This technical guide provides a comprehensive overview of the selectivity profile of this compound. It includes available quantitative data on its inhibitory activity, detailed experimental protocols for assessing its efficacy and selectivity, and a visual representation of its mechanism of action within the actomyosin ATPase cycle.

Selectivity Profile of this compound

This compound was identified from a screen of compounds based on "privileged" chemical scaffolds, a strategy aimed at identifying inhibitors for proteins with ATP binding sites, such as kinases and motor proteins.[3][4]

On-Target Potency

This compound exhibits potent inhibition of Myosin V with a reported inhibition constant (Ki) of 6 μM.[1]

| Target | K_i_ (μM) |

| Myosin V | 6 |

Off-Target Selectivity

Myosin Isoforms:

This compound has demonstrated selectivity for Myosin V over other myosin isoforms. At a concentration of 50 μM, it does not significantly inhibit the ATPase activity of Myosin VI or nonmuscle Myosin II.[2]

| Off-Target | Concentration Tested (μM) | Observation |

| Myosin VI | 50 | No significant inhibition |

| Nonmuscle Myosin II | 50 | No significant inhibition |

Kinase Panel:

A key aspect of the development of this compound was to ensure selectivity against protein kinases, given its origin from kinase inhibitor scaffolds. At a concentration of 100 μM, this compound did not significantly inhibit a panel of representative kinases.[2]

| Off-Target Kinase | Concentration Tested (μM) | Observation |

| CHK1 | 100 | No significant inhibition |

| PLK1 | 100 | No significant inhibition |

| Abl kinase | 100 | No significant inhibition |

| p42 MAP kinase | 100 | No significant inhibition |

| Casein kinase II | 100 | No significant inhibition |

| Aurora kinase | 100 | No significant inhibition |

Note: A broader quantitative kinase selectivity profile with specific IC50 or Ki values is not publicly available at the time of this guide's compilation.

Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting the actomyosin complex. Kinetic studies have revealed that the inhibitor slows down the actin-activated Myosin V ATPase cycle by inhibiting the release of ADP from the actomyosin complex.[1][2] This mechanism is distinct from ATP-competitive inhibitors and leads to a dose-dependent reduction in the rate of steady-state actin-activated ATP hydrolysis.[1]

Actomyosin ATPase Cycle and Point of Inhibition

The following diagram illustrates the key steps of the actomyosin ATPase cycle and highlights the specific step inhibited by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity profile of this compound.

Actin-Activated Myosin ATPase Assay

This assay is fundamental for determining the inhibitory effect of compounds on the enzymatic activity of myosin.

Objective: To measure the rate of ATP hydrolysis by myosin in the presence of actin and to determine the IC50 or Ki of an inhibitor.

Materials:

-

Purified Myosin V protein

-

Actin filaments

-

Assay Buffer (e.g., 15 mM HEPES pH 7.5, 1 mM MgCl2, 0.1 mM EGTA, 50 mM KCl)

-

ATP stock solution

-

[γ-³²P]ATP (radiolabeled)

-

This compound or other test compounds

-

Quenching solution (e.g., perchloric acid)

-

Malachite green reagent for colorimetric detection of inorganic phosphate (Pi) or scintillation counter for radiolabeled detection.

Procedure (Radiolabeled Method):

-

Prepare reaction mixtures in microfuge tubes containing assay buffer, actin filaments, and the desired concentration of this compound.

-

Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP to the reaction tubes.

-

Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C).

-

At specific time points, quench the reaction by adding a small volume of the reaction mixture to a quenching solution.

-

Separate the unreacted [γ-³²P]ATP from the released ³²Pi. This can be achieved by adding a solution of ammonium molybdate and extracting the phosphomolybdate complex into an organic solvent (e.g., isobutanol:benzene).

-

Measure the amount of ³²Pi in the organic phase using a scintillation counter.

-

Calculate the rate of ATP hydrolysis.

-

To determine the IC50, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow Diagram:

Kinase Inhibition Assay

Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.

Materials:

-

Purified recombinant kinases

-

Specific peptide or protein substrates for each kinase

-

Assay Buffer (kinase-specific)

-

ATP and [γ-³³P]ATP

-

This compound or other test compounds

-

Phosphocellulose filter paper or other capture method

-

Scintillation counter

Procedure (Radiometric):

-

Prepare reaction mixtures containing the specific kinase, its substrate, assay buffer, and a range of concentrations of this compound.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

-

Incubate the reaction for a defined period at the optimal temperature for the kinase.

-

Stop the reaction and spot a portion of the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter papers extensively to remove unreacted [γ-³³P]ATP, leaving the ³³P-labeled substrate bound to the paper.

-

Quantify the amount of incorporated ³³P using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Conclusion

This compound is a valuable chemical probe for studying the cellular functions of Myosin V. Its selectivity for Myosin V over other myosin isoforms and a panel of kinases makes it a useful tool for specifically perturbing Myosin V activity in complex biological systems. The provided experimental protocols offer a foundation for researchers to independently verify its selectivity and to utilize it in their own investigations into the diverse roles of Myosin V. Further studies involving broader, quantitative screening against a larger panel of kinases and other ATP-binding proteins would provide a more complete understanding of its off-target profile.

References

Kinetic Analysis of Myosin V Inhibition by Myosin V-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin V is a crucial molecular motor protein involved in intracellular transport, making it a significant target for therapeutic intervention in various diseases. Myosin V-IN-1 has been identified as a potent and selective inhibitor of Myosin V. This technical guide provides a comprehensive overview of the kinetic analysis of this compound inhibition. It details the mechanism of action, presents quantitative kinetic data, outlines experimental protocols for inhibitor characterization, and visualizes key pathways and workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the modulation of myosin motor proteins.

Introduction to Myosin V and its Inhibition

Myosin V is a member of the myosin superfamily of actin-based molecular motors, playing a critical role in the processive transport of various intracellular cargoes, such as organelles, vesicles, and mRNA.[1] Its unique hand-over-hand mechanism of movement along actin filaments is powered by the hydrolysis of ATP. The kinetic cycle of Myosin V is characterized by a series of conformational changes tightly coupled to ATP binding, hydrolysis, and the release of inorganic phosphate (Pi) and adenosine diphosphate (ADP). A key feature of Myosin V's kinetics is that ADP release from the actomyosin complex is the rate-limiting step of its ATPase cycle, which is crucial for its processive nature.[1][2][3]

The development of specific inhibitors for motor proteins like Myosin V is of great interest for both basic research and therapeutic applications. This compound is a pyrazolopyrimidine-based compound that has been identified as a potent and selective inhibitor of Myosin V.[4] Understanding the kinetic basis of this inhibition is essential for its use as a chemical probe and for the potential development of novel therapeutics.

Mechanism of Action of this compound

Kinetic studies have revealed that this compound exerts its inhibitory effect by specifically targeting the ADP release step in the Myosin V ATPase cycle.[4] By slowing down the rate of ADP dissociation from the actomyosin-ADP complex, this compound effectively prolongs the lifetime of this state, thereby reducing the overall turnover rate of the enzyme and impeding its motor function. This mechanism of action is consistent with the observation that ADP release is the slowest, and therefore rate-limiting, step in the uninhibited Myosin V kinetic cycle.

Quantitative Kinetic Data

The inhibitory potency of this compound has been quantified through various kinetic experiments. The following tables summarize the key kinetic parameters of Myosin V in the absence and presence of this compound.

| Parameter | Myosin V (Uninhibited) | Myosin V + this compound | Reference |

| Ki | - | 6 µM | [4] |

| IC50 | - | ~6 µM | [4] |

| Mechanism | - | Inhibition of ADP release | [4] |

Table 1: Key Inhibition Parameters for this compound

| Kinetic Parameter | Myosin V (Uninhibited) | Myosin V + this compound (Predicted Effect) |

| Vmax (ATPase activity) | ~15 s⁻¹ | Decreased |

| Km for ATP | ~12 µM | No significant change |

| k-AD (ADP release rate from actomyosin) | ~12-16 s⁻¹ | Significantly Decreased |

Table 2: Effect of this compound on Myosin V Kinetic Parameters (Note: Predicted effects are based on the known mechanism of action. Specific values for Vmax and k-AD in the presence of the inhibitor would require direct experimental determination from dose-response studies.)

Experimental Protocols

Detailed kinetic analysis of this compound inhibition requires specific experimental protocols. The following sections outline the methodologies for key experiments.

Steady-State Actin-Activated ATPase Assay for IC50 Determination

This assay measures the rate of ATP hydrolysis by Myosin V in the presence of actin and varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50).

Materials:

-

Purified Myosin V motor domain

-

Actin, purified and polymerized

-

ATP

-

This compound

-

ATPase assay buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

Phosphate detection reagent (e.g., malachite green-based reagent)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, combine Myosin V, polymerized actin, and the different concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the mixture for a defined period to allow for inhibitor binding.

-

Initiate the reaction by adding a saturating concentration of ATP.

-

Incubate the reaction at a constant temperature (e.g., 25°C).

-

At various time points, stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.

-

Calculate the initial rate of ATP hydrolysis for each inhibitor concentration.

-

Plot the initial rates as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Stopped-Flow Transient Kinetics for Measuring ADP Release

This technique allows for the direct measurement of the rate of ADP release from the actomyosin complex, providing direct evidence for the mechanism of action of this compound.

Materials:

-

Purified Myosin V motor domain

-

Actin, purified and polymerized

-

mant-ADP (a fluorescent ADP analog) or pyrene-labeled actin

-

ATP

-

This compound

-

Stopped-flow apparatus with fluorescence detection

-

Assay buffer

Procedure (using mant-ADP displacement):

-

Prepare a complex of Myosin V, actin, and mant-ADP in the assay buffer.

-

In one syringe of the stopped-flow instrument, load the actomyosin-mant-ADP complex.

-

In the other syringe, load a high concentration of ATP, with and without this compound.

-

Rapidly mix the contents of the two syringes.

-

Monitor the decrease in mant-fluorescence over time as ATP binds and displaces the mant-ADP.

-

The observed rate of fluorescence decay corresponds to the rate of mant-ADP release.

-

Fit the kinetic traces to an exponential function to determine the rate constant for ADP release (k-AD).

-

Compare the k-AD values in the absence and presence of this compound to quantify the inhibitory effect.

Mandatory Visualizations

Signaling Pathway

Caption: Myosin V activation and cargo transport pathway, and the point of inhibition by this compound.

Experimental Workflow

Caption: Experimental workflows for the kinetic characterization of this compound.

Logical Relationship of Inhibition

Caption: The inhibitory effect of this compound on the rate-limiting ADP release step of the Myosin V ATPase cycle.

Conclusion

This compound is a valuable tool for studying the cellular functions of Myosin V and serves as a lead compound for the development of more potent and specific inhibitors. The kinetic analysis detailed in this guide provides a framework for understanding and quantifying the inhibitory effects of this compound. By specifically targeting the rate-limiting step of ADP release, this inhibitor offers a precise mechanism for modulating the activity of Myosin V. The experimental protocols and data presented here are intended to facilitate further research into the inhibition of myosin motors and to aid in the development of novel therapeutic strategies.

References

Unraveling the Interaction: A Technical Guide to the Myosin V-IN-1 Binding Site on Myosin V

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin V is a crucial actin-based molecular motor protein involved in the transport of a wide array of intracellular cargoes, including organelles, vesicles, and mRNA. Its processive movement along actin filaments is essential for numerous cellular functions, particularly in neurons and melanocytes. The development of specific inhibitors for myosin isoforms is a key area of research for dissecting their cellular roles and for potential therapeutic applications. Myosin V-IN-1 is a potent and selective inhibitor of Myosin V, offering a valuable tool for studying its function. This technical guide provides a comprehensive overview of the current understanding of the this compound binding site on Myosin V, including quantitative data, experimental methodologies, and a visualization of the underlying molecular mechanisms.

While the precise amino acid residues constituting the binding pocket of this compound have not been explicitly detailed in publicly available literature, existing data strongly suggest an allosteric binding site within the motor domain. This guide synthesizes the available information to provide a robust framework for researchers in the field.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been characterized by its inhibition constant (Ki), which quantifies the affinity of the inhibitor for the enzyme.

| Compound | Target | Parameter | Value | Reference |

| This compound | Myosin V | Ki | 6 µM | [1] |

Mechanism of Action: Allosteric Inhibition of ADP Release

This compound acts as a noncompetitive inhibitor. Its mechanism of action is not through direct competition with ATP for the nucleotide-binding pocket but by binding to a distinct, allosteric site on the myosin motor domain. This binding event specifically slows the rate of ADP release from the actomyosin complex[1][2]. The release of ADP is a critical, rate-limiting step in the myosin V ATPase cycle, and its inhibition effectively stalls the motor protein on the actin filament, thus inhibiting its transport function[3][4].

Signaling Pathway of Myosin V Inhibition by this compound

The following diagram illustrates the key steps in the actin-activated ATPase cycle of Myosin V and the point of inhibition by this compound.

Caption: Myosin V ATPase cycle and the inhibitory action of this compound.

Experimental Protocols

Actin-Activated ATPase Assay

This assay is fundamental to characterizing the inhibitory effect of this compound on the enzymatic activity of Myosin V.

Objective: To measure the rate of ATP hydrolysis by Myosin V in the presence of actin and varying concentrations of this compound to determine the IC50 and mode of inhibition.

Materials:

-

Purified Myosin V motor domain construct.

-

Actin filaments.

-

ATP (spiked with [γ-³²P]ATP).

-

This compound.

-

Assay Buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

-

Quenching solution (e.g., perchloric acid).

-

Malachite green reagent for inorganic phosphate (Pi) detection (for non-radioactive assay).

Procedure:

-

Prepare a reaction mixture containing assay buffer, actin filaments, and varying concentrations of this compound.

-

Initiate the reaction by adding a mixture of Myosin V and ATP (with [γ-³²P]ATP).

-

Incubate the reaction at a constant temperature (e.g., 25°C) for a defined period.

-

Stop the reaction by adding the quenching solution.

-

Separate the released radioactive phosphate ([³²P]Pi) from the unhydrolyzed ATP using a charcoal extraction method.

-

Quantify the amount of [³²P]Pi using liquid scintillation counting.

-

Plot the rate of ATP hydrolysis as a function of the inhibitor concentration to determine the IC50.

-

To investigate the mechanism, perform the assay at different ATP and actin concentrations.

Site-Directed Mutagenesis

This technique is crucial for identifying the specific amino acid residues that form the binding pocket for the inhibitor.

Objective: To identify key residues in the Myosin V motor domain involved in the binding of this compound.

Procedure:

-

Based on computational docking studies or homology modeling with other myosin inhibitors, identify putative binding site residues.

-

Generate Myosin V constructs with point mutations at these identified residues (e.g., alanine scanning mutagenesis).

-

Express and purify the mutant Myosin V proteins.

-

Perform the actin-activated ATPase assay with each mutant in the presence of this compound.

-

A significant increase in the IC50 or a loss of inhibitory effect for a particular mutant would indicate that the mutated residue is critical for inhibitor binding.

Photoaffinity Labeling

This method can be used to covalently link the inhibitor to its binding site, allowing for direct identification of the interacting residues.

Objective: To covalently attach a photoreactive analog of this compound to its binding site on Myosin V for subsequent identification.

Materials:

-

A photoreactive and tagged (e.g., biotinylated or radiolabeled) analog of this compound.

-

Purified Myosin V.

-

UV light source.

-

Proteases (e.g., trypsin).

-

Mass spectrometer.

Procedure:

-

Incubate Myosin V with the photoreactive inhibitor analog.

-

Expose the complex to UV light to induce covalent cross-linking.

-

Digest the labeled Myosin V protein into smaller peptides using a specific protease.

-

Separate the peptides using chromatography (e.g., HPLC).

-

Identify the labeled peptide(s) using mass spectrometry.

-

Sequence the labeled peptide to pinpoint the exact amino acid residue(s) that are cross-linked to the inhibitor.

Experimental Workflow for Binding Site Identification

The logical flow of experiments to identify and characterize the binding site of this compound is depicted in the following diagram.

Caption: A typical experimental workflow for identifying an inhibitor's binding site.

Conclusion

This compound is a valuable chemical probe for studying the diverse cellular functions of Myosin V. Its mechanism of action, through the allosteric inhibition of ADP release, provides a specific means to acutely inactivate this molecular motor. While the precise binding site of this compound on the Myosin V motor domain awaits definitive structural elucidation, the experimental approaches outlined in this guide provide a clear roadmap for its identification and characterization. Further research in this area will not only enhance our fundamental understanding of myosin motor function but also pave the way for the development of novel therapeutics targeting myosin-related diseases.

References

The Structural and Mechanistic Basis of Myosin V Inhibition by MyoVin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and kinetic basis for the inhibition of Myosin V by the small molecule inhibitor, MyoVin-1. Myosin V is a crucial actin-based molecular motor responsible for the processive transport of intracellular cargo, such as organelles and vesicles.[1][2][3][4][5][6] Its unique "hand-over-hand" mechanism of movement along actin filaments is powered by the hydrolysis of ATP.[2][7] Understanding the specific inhibition of this motor protein is vital for dissecting its cellular functions and for the potential development of therapeutic agents. MyoVin-1 has emerged as a potent and selective chemical probe for these purposes.[8][9][10]

Myosin V: Function and the ATPase Cycle

Myosin V is a dimeric motor protein, with each "head" or motor domain containing an actin-binding site and an ATP catalytic site.[3][4][6][11] The two heads are connected by long "lever arms," which enable the large, approximately 36 nm steps characteristic of this motor.[1][2][12] The energy for this movement is derived from a tightly regulated cycle of ATP binding, hydrolysis, and product release, which modulates the motor's affinity for actin.[1][11]

The key steps in the actomyosin V ATPase cycle are as follows:

-

ATP Binding: ATP binds to the myosin head, causing a conformational change that leads to its rapid dissociation from the actin filament.[13]

-

ATP Hydrolysis: The bound ATP is hydrolyzed to ADP and inorganic phosphate (Pi). The motor domain is now in a "cocked" or pre-powerstroke state.[13]

-

Rebinding to Actin: The myosin-ADP-Pi complex rebinds weakly to actin.

-

Phosphate Release & Power Stroke: The release of Pi triggers the "power stroke," a significant conformational change in the lever arm that generates force and moves the actin filament (or the motor itself). This transition also leads to a state of strong binding to actin.[1]

-

ADP Release: The release of ADP from the myosin head is the final chemical step. For Myosin V, this step is uniquely slow and rate-limiting for the entire ATPase cycle.[5][11][14][15] This property results in a high "duty ratio," meaning the motor spends a large fraction of its cycle time strongly bound to actin, a key feature for its processive movement.[5][11][12][14][15]

MyoVin-1: A Selective Inhibitor of Myosin V

MyoVin-1 (also referred to as Myosin V-IN-1 or compound 8) was identified through screening of 'privileged' chemical scaffolds, a strategy that focuses on molecular frameworks common to known bioactive compounds.[9] It is a potent, reversible, and selective inhibitor of Myosin Va.[9][10][13]

Mechanism of Inhibition

Kinetic studies have precisely elucidated the mechanism by which MyoVin-1 inhibits Myosin V. Unlike many motor protein inhibitors that compete with ATP for binding, MyoVin-1 has a unique allosteric mechanism. It specifically targets and slows the rate of ADP release from the actomyosin V complex.[8][9][10][13][16] By inhibiting the rate-limiting step of the ATPase cycle, MyoVin-1 effectively "locks" the myosin motor in a strongly actin-bound state, thereby slowing down the overall rate of ATP hydrolysis and motility.[9] Single-turnover experiments have confirmed that ATP binding and phosphate release are unaffected by the inhibitor, reinforcing that its action is specific to the ADP release step from the actomyosin complex.[9]

The diagram below illustrates the Myosin V ATPase cycle and the specific point of inhibition by MyoVin-1.

Caption: The Myosin V ATPase cycle, highlighting the rate-limiting ADP release step inhibited by MyoVin-1.

Quantitative Data on MyoVin-1 Inhibition

The potency and selectivity of MyoVin-1 have been quantified through various biochemical assays. The data underscores its utility as a specific probe for Myosin V.

| Parameter | Value | Target/Condition | Notes |

| K_i | ~6 µM | Chicken Myosin Va (single-headed) | Inhibition constant, indicates binding affinity.[8][9][10][16] |

| K_i | 5.5 ± 2.4 µM | Chicken Myosin Va (double-headed) | Demonstrates equal potency against the processive, dimeric form.[9] |

| IC_50 | ~6 µM | Myosin V ATPase Activity | Concentration for 50% inhibition of enzymatic activity.[13] |

| Selectivity | No significant inhibition | Myosin VI, Nonmuscle Myosin II | Tested at 50 µM MyoVin-1.[13] |

| Selectivity | No significant inhibition | CHK1, PLK1, Abl kinase, p42 MAP kinase, Casein kinase II, Aurora kinase | Tested at 100 µM MyoVin-1.[13] |

Experimental Protocols

The characterization of MyoVin-1's inhibitory mechanism relies on a suite of established biochemical and biophysical assays.

Steady-State Actin-Activated ATPase Assay

This assay measures the overall rate of ATP hydrolysis by Myosin V in the presence of actin filaments. It is the primary method for determining the inhibitor's potency (IC_50 and K_i).

-

Principle: The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi) over time. A common method involves using [γ-³²P]-ATP and measuring the amount of radioactive ³²Pi produced.

-

Protocol Outline:

-

Purified Myosin V (single or double-headed constructs) is incubated with varying concentrations of F-actin.

-

Different concentrations of MyoVin-1 (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures.

-

The reaction is initiated by the addition of a fixed concentration of Mg²⁺-[γ-³²P]-ATP.

-

Aliquots are taken at multiple time points and the reaction is quenched (e.g., with acid).

-

The amount of free ³²Pi is separated from unhydrolyzed ATP (e.g., by charcoal extraction) and quantified using a scintillation counter.

-

The ATPase rate (s⁻¹head⁻¹) is plotted against the inhibitor concentration to determine the IC_50 or K_i value.[9]

-

Transient Kinetic Analysis: Stopped-Flow Fluorescence

To pinpoint the specific step in the ATPase cycle affected by MyoVin-1, transient kinetic assays are employed. These experiments measure the rates of individual transitions in the cycle, which occur on a millisecond timescale.

-

Principle: A stopped-flow instrument rapidly mixes two solutions, and the subsequent reaction is monitored by a change in fluorescence. For studying ADP release, a fluorescent ADP analog (like mantADP) is often used, which exhibits a change in fluorescence intensity upon binding to or dissociating from the myosin active site.

-

Protocol for Measuring ADP Release:

-

A complex of actomyosin V and mantADP is pre-formed. This is the "high fluorescence" state.

-

This complex is rapidly mixed in the stopped-flow apparatus with a high concentration of non-fluorescent ATP or ADP to chase the mantADP from the active site.

-

The dissociation of mantADP is monitored as a decrease in fluorescence over time.

-

The experiment is repeated in the presence of various concentrations of MyoVin-1.

-

The resulting fluorescence decay curves are fitted to exponential functions to extract the observed rate constant (k_obs) for ADP release. A decrease in this rate in the presence of MyoVin-1 directly demonstrates inhibition of this step.

-

The workflow for identifying the mechanism of inhibition is depicted below.

Caption: Experimental workflow for determining the potency, mechanism, and selectivity of MyoVin-1.

Structural Basis and Selectivity

While a co-crystal structure of MyoVin-1 bound to Myosin V is not yet available, the kinetic data provides a strong basis for understanding its structural interaction. The fact that MyoVin-1 does not compete with ATP and specifically inhibits ADP release from the actin-bound state strongly suggests that it binds to an allosteric pocket on the actomyosin V complex.[9] This binding site is likely distinct from the nucleotide-binding pocket but conformationally coupled to it, such that the binding of MyoVin-1 stabilizes the ADP-bound state and increases the energy barrier for ADP dissociation.

The selectivity of MyoVin-1 for Myosin V over other myosins, like Myosin II and Myosin VI, indicates that the architecture of this allosteric pocket is not conserved across all myosin classes.[13] This isoform-specificity is a critical feature for a useful chemical probe, allowing researchers to dissect the functions of Myosin V without confounding effects from the inhibition of other motors.

Caption: Logical diagram illustrating the target selectivity of MyoVin-1.

Conclusion

MyoVin-1 is a highly specific chemical tool for the study of Myosin V. Its inhibitory action is based on a precise allosteric mechanism: it binds to the actomyosin V complex and specifically slows the rate-limiting step of ADP release. This action effectively stalls the motor's processive movement. The quantitative kinetic data, supported by detailed experimental protocols, provides a robust framework for understanding this inhibition. For researchers in cell biology and drug development, MyoVin-1 serves as an invaluable probe to acutely perturb Myosin V function, helping to elucidate its diverse roles in cellular transport and other dynamic processes.

References

- 1. Allosteric Communication in Myosin V: From Small Conformational Changes to Large Directed Movements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myosin V motor proteins: marching stepwise towards a mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aps.anl.gov [aps.anl.gov]

- 4. pnas.org [pnas.org]

- 5. The kinetic mechanism of myosin V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of the light chain-binding domain of myosin V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three myosin V structures delineate essential features of chemo-mechanical transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Myosin | TargetMol [targetmol.com]

- 9. Myosin V Inhibitor Based on Privileged Chemical Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pnas.org [pnas.org]

- 12. scispace.com [scispace.com]

- 13. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The kinetic mechanism of myosin V - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. file.medchemexpress.com [file.medchemexpress.com]

The Effects of Myosin V-IN-1 on Myosin V ATPase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of Myosin V-IN-1 on the ATPase activity of Myosin V. It is designed to furnish researchers, scientists, and professionals in drug development with a comprehensive understanding of this specific inhibitor, including its mechanism of action, quantitative inhibition data, and the experimental protocols necessary for its study.

Introduction to Myosin V and its Inhibition

Myosin V is a member of the myosin superfamily of motor proteins, known for its crucial role in the transport of intracellular cargo along actin filaments.[1] This process is powered by the hydrolysis of ATP, a reaction catalyzed by the motor domain of the myosin protein. The ATPase cycle of Myosin V involves a series of conformational changes tightly coupled to the binding of ATP, its hydrolysis to ADP and inorganic phosphate (Pi), and the subsequent release of these products. A key feature of the Myosin V kinetic cycle is that the release of ADP is the rate-limiting step, meaning it is the slowest step and therefore dictates the overall speed of the motor.[2]

Small molecule inhibitors that can acutely and selectively target specific motor proteins are invaluable tools for dissecting their complex cellular functions. This compound has been identified as a potent and selective inhibitor of Myosin V, offering a means to probe the roles of this motor protein in various cellular processes.[3]

Mechanism of Action of this compound

This compound exerts its inhibitory effect on Myosin V by specifically targeting the ATPase cycle. It functions by slowing down the actin-activated Myosin V ATPase activity.[3] The precise mechanism of this inhibition is the specific hindrance of ADP release from the actomyosin complex.[3] By preventing the timely release of ADP, this compound effectively stalls the motor protein in a state that is strongly bound to actin, thereby inhibiting its processive movement along the actin filament.

Quantitative Analysis of Myosin V Inhibition

This compound demonstrates a dose-dependent inhibition of the steady-state actin-activated ATP hydrolysis by Myosin V.[3] The potency of this inhibition is quantified by its inhibitory constant (Ki).

| Inhibitor | Target | Ki (µM) | Mechanism of Action |

| This compound | Myosin V | 6 | Inhibits ADP release from the actomyosin complex[3] |

Note: While a dose-dependent reduction in ATPase activity has been reported, specific quantitative data from a dose-response curve, such as IC50 values, from the primary literature could not be accessed for this guide.

Experimental Protocols

The following is a representative protocol for an actin-activated Myosin V ATPase assay, designed to measure the inhibitory effect of compounds like this compound. This protocol is based on established methods for measuring myosin ATPase activity.

Reagents and Buffers

-

Assay Buffer: 15 mM HEPES (pH 7.5), 50 mM KCl, 1 mM MgCl2, 0.1 mM EGTA

-

Myosin V: Purified single-headed or full-length Myosin V construct

-

Actin: Purified and polymerized F-actin

-

ATP Stock Solution: ATP with a trace amount of [γ-³²P]ATP

-

This compound Stock Solution: this compound dissolved in an appropriate solvent (e.g., DMSO)

-

Quenching Solution: Perchloric acid or similar acid to stop the reaction

-

Phosphate Detection Reagent: A reagent to quantify the amount of inorganic phosphate released (e.g., malachite green-molybdate).

Assay Procedure

-

Reaction Setup: In siliconized microfuge tubes, prepare the reaction mixtures on ice. Each reaction should contain the assay buffer, a fixed concentration of actin, and varying concentrations of this compound (and a vehicle control).

-

Enzyme Addition: Add a fixed concentration of Myosin V to the reaction mixtures.

-

Initiation of Reaction: Equilibrate the tubes to the desired temperature (e.g., 25°C or 37°C) and initiate the reaction by adding the ATP stock solution.

-

Incubation: Incubate the reactions for a fixed period during which the ATP hydrolysis proceeds linearly.

-

Quenching: Stop the reactions at defined time points by adding the quenching solution.

-

Phosphate Detection: Add the phosphate detection reagent to each tube and incubate to allow for color development.

-

Data Acquisition: Measure the absorbance of the samples at the appropriate wavelength to determine the concentration of inorganic phosphate released.

-

Data Analysis: Calculate the rate of ATP hydrolysis for each concentration of this compound. Plot the ATPase activity against the inhibitor concentration to determine the IC50 value. The inhibitory constant (Ki) can be calculated from the IC50 value using the Michaelis-Menten equation and the known Km for ATP.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the Myosin V ATPase cycle and a typical experimental workflow for assessing the inhibitor's effect.

Caption: Myosin V ATPase Cycle and the inhibitory action of this compound.

Caption: A generalized workflow for determining the inhibitory effect of this compound.

References

The Architect of Intracellular Highways: A Technical Guide to Myosin V

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin V is a crucial actin-based molecular motor responsible for the processive transport of a diverse array of intracellular cargoes, including organelles, vesicles, and messenger RNA (mRNA). Its unique hand-over-hand mechanism of movement allows it to take large, discrete steps along actin filaments, ensuring efficient delivery of its cargo to specific cellular destinations. The precise regulation of Myosin V activity, through a complex interplay of calcium signaling, adaptor proteins, and phosphorylation, is paramount for maintaining cellular homeostasis. Dysregulation of Myosin V function is implicated in several human diseases, most notably Griscelli syndrome, highlighting its importance in cellular and organismal health. This technical guide provides an in-depth exploration of the core functions of Myosin V, detailing its motor properties, regulatory mechanisms, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of intracellular transport and related pathologies.

Core Concepts of Myosin V-Mediated Transport

Myosin V is a dimeric motor protein, comprised of two identical heavy chains, each with a motor (head) domain, a lever arm (neck) region, a coiled-coil dimerization domain, and a globular cargo-binding tail domain.[1] The motor domain contains the ATPase and actin-binding sites, which are fundamental to its motor function.[1] The long neck region, consisting of six IQ motifs that bind calmodulin or other light chains, acts as a lever arm, amplifying small conformational changes in the motor domain into large steps along the actin filament.[2]

The hallmark of Myosin V is its processive movement, meaning a single motor can take multiple steps along an actin filament without detaching.[3] This is achieved through a "hand-over-hand" mechanism, where the two heads alternate in leading and trailing positions, reminiscent of walking.[4] This processive nature is critical for the long-distance transport of cellular cargoes.[3][5]

Quantitative Motor and Kinetic Properties of Myosin V

The function of Myosin V as a molecular motor is defined by several key quantitative parameters that have been meticulously measured using single-molecule techniques. These properties are summarized below.

| Parameter | In Vitro Value | In Vivo Value | Experimental Context |

| Step Size | ~36 nm | ~37 nm | The step size corresponds to the helical repeat of the actin filament, allowing for linear movement.[6] |

| Velocity | 200 - 450 nm/s | ~1 µm/s or faster | Velocity is dependent on ATP concentration and can be influenced by load.[7] In vivo speeds are generally higher than in vitro.[7] |

| Processivity (Run Length) | 1.3 ± 0.2 µm | 2.2 ± 0.2 µm | The distance a single motor can travel before detaching from the actin filament.[7] |

| Dwell Time | Varies with ATP concentration | Varies with cellular conditions | The time between successive steps.[7] |

| Force Generation | Stall force of ~2-3 pN | Not directly measured | The maximum force a single Myosin V molecule can generate.[2] |

| Duty Ratio | >0.7 | Not directly measured | The fraction of the ATPase cycle that a single head is strongly bound to actin. A high duty ratio is essential for processivity.[5] |

| ADP Release Rate | 12-16 s⁻¹ | Not directly measured | The rate-limiting step in the actin-activated ATPase cycle of Myosin V.[5][8] |

| Kinetic Parameter | Value | Description |

| Second-order ATP-binding constant | 0.9 µM⁻¹s⁻¹ | Rate of ATP binding to the rigor myosin-actin complex.[8] |

| ADP affinity (actin-bound) | 0.93 (± 0.03) µM | The dissociation constant for ADP from the actomyosin V complex.[9] |

| ADP affinity (actin-free) | 0.27 (± 0.01) µM | The dissociation constant for ADP from Myosin V in the absence of actin.[9] |

Regulation of Myosin V Activity

The transport of cargo by Myosin V is a tightly regulated process to ensure that cargoes are delivered to the correct location at the appropriate time. This regulation occurs at multiple levels, including intramolecular inhibition and activation by cargo adaptors and signaling molecules.

Autoinhibition and Activation

In the absence of cargo, Myosin V exists in a folded, inactive conformation where the globular tail domain (GTD) interacts with the motor domains, inhibiting its ATPase activity and actin binding.[6] This autoinhibited state prevents wasteful ATP hydrolysis when the motor is not engaged in transport.[10]

Activation of Myosin V is triggered by the binding of cargo, often through adaptor proteins, to the GTD.[11] This interaction is thought to induce a conformational change that unfolds the molecule, releasing the inhibition and allowing the motor domains to interact with actin filaments.[10]

Regulation by Rab GTPases and Adaptor Proteins

A primary mechanism for recruiting Myosin V to specific cargoes involves the Rab family of small GTPases and their effector proteins, which act as cargo-specific adaptors.

One of the best-characterized examples is the transport of melanosomes in melanocytes. The Rab GTPase, Rab27a, is localized on the melanosome membrane and recruits the effector protein melanophilin (also known as Slac2-a).[12][13][14] Melanophilin, in turn, directly binds to the globular tail of Myosin Va, forming a tripartite complex that tethers the motor to its cargo.[5][7][12]

References

- 1. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]

- 2. Myosin Va molecular motors manoeuvre liposome cargo through suspended actin filament intersections in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myosin V transports secretory vesicles via a Rab GTPase cascade and interaction with the exocyst complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myosin V transports secretory vesicles via a Rab GTPase cascade and interaction with the exocyst complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melanophilin directly links Rab27a and myosin Va through its distinct coiled-coil regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The cargo-binding domain regulates structure and activity of myosin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro reconstitution of a transport complex containing Rab27a, melanophilin and myosin Va - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Debold Lab - Techniques - In Vitro Motility Assay [umass.edu]

- 9. Sec15 is an effector for the Rab11 GTPase in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Myosin-V is activated by binding secretory cargo and released in coordination with Rab/exocyst function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]

- 12. Slac2-a/melanophilin, the missing link between Rab27 and myosin Va: implications of a tripartite protein complex for melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. molbiolcell.org [molbiolcell.org]

- 14. The adaptor protein melanophilin regulates dynamic myosin-Va:cargo interaction and dendrite development in melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Powerhouse of Cellular Transport: An In-depth Technical Guide to Myosin V Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin V is a family of unconventional, actin-based molecular motors crucial for a multitude of intracellular transport processes. These dimeric motors, consisting of two heavy chains each with a motor domain, a lever arm-like neck region, and a cargo-binding tail domain, effectively "walk" along actin filaments to transport various cargoes.[1][2][3] This in-depth guide explores the diverse functions of Myosin V across different cell types, delves into the experimental methodologies used to elucidate its mechanisms, and presents key quantitative data and signaling pathways in a format tailored for researchers and drug development professionals.

Core Functions of Myosin V Across Diverse Cell Types

Myosin V motors are versatile transporters implicated in the movement of a wide array of cellular components, from organelles and secretory vesicles to mRNA molecules.[2][3][4][5] Their function is essential for maintaining cellular organization, polarity, and responsiveness to environmental cues.

In Neurons: Orchestrating Synaptic Plasticity and Neuronal Development

In the complex architecture of neurons, Myosin V plays a pivotal role in short-range transport within actin-rich peripheral regions like dendritic spines and axon terminals, complementing the long-range microtubule-based transport.[6][7][8]

-

Organelle Transport: Myosin Va is instrumental in transporting the endoplasmic reticulum (ER) into dendritic spines, a process vital for synaptic plasticity.[6][7] It is also involved in the transport of recycling endosomes by Myosin Vb, which is crucial for delivering receptors to the postsynaptic membrane.[7][9]

-

Vesicle Transport: This motor protein is associated with the transport of synaptic vesicles, large dense-core vesicles (LDCVs), and endosomes containing signaling molecules.[7][9][10][11]

-

mRNA Localization: Myosin Va facilitates the subcellular localization of mRNA, ensuring protein synthesis occurs at specific synaptic sites.[6][7]

-

Neuronal Development: Myosin V is involved in the extension of growth cone filopodia, guiding the path of growing axons and dendrites.[11][12]

In Melanocytes: Ensuring Pigmentation Through Melanosome Transport

The role of Myosin Va in melanocytes is one of the most well-characterized examples of its function. It is responsible for the transport of pigment-containing organelles called melanosomes from the perinuclear region to the dendritic tips.[13][14][15]

-

Peripheral Capture: Myosin Va captures melanosomes in the actin-rich periphery of the cell, preventing their return to the cell center via microtubule-based transport and leading to their accumulation in the dendrites for transfer to keratinocytes.[14] Mutations in the Myosin Va gene lead to a diluted coat color in mice and Griscelli syndrome in humans, characterized by partial albinism and neurological defects, highlighting the critical role of this motor in pigmentation.[4][5]

In Immune Cells and Other Cell Types: Diverse Roles in Cellular Dynamics

The functions of Myosin V extend to various other cell types, including immune cells and yeast.

-

Immune Response: In immune cells, Myosin V is involved in the transport of lytic granules in cytotoxic T lymphocytes and the movement of vesicles to the plasma membrane for exocytosis.

-

Yeast Cell Polarity and Division: In budding yeast, the Myosin V homolog Myo2p is essential for polarized transport of secretory vesicles, vacuoles, and other cargoes into the growing bud.[16][17] It also plays a crucial role in orienting the mitotic spindle.[17][18]

Quantitative Data on Myosin V Motor Function

The mechanochemical properties of Myosin V have been extensively studied using single-molecule techniques. The following tables summarize key quantitative data.

| Parameter | Organism/Cell Type | Value | Experimental Condition | Reference |

| Velocity | Chicken Brain Myosin V | 500 ± 30 nm/s | In vitro motility assay, 2 mM ATP | [19] |

| Yeast Myo2p | Varies linearly with lever arm length | In vivo tracking of secretory vesicles | [16] | |

| Single Myosin V molecules | 0.7 ± 0.2 µm/s | In vivo tracking in HeLa cells | [20] | |

| YFP-HMMM5 | 0.55 µm/sec | In vitro, 1 mM ATP | [21] | |

| Processivity (Run Length) | Single Myosin V molecules | 1.3 ± 0.2 µm | In vitro motility assay, 2 mM ATP | [19] |

| YFP-HMMM5 | 0.8 µm | In vitro, 1 mM ATP | [21] | |

| Step Size | Single Myosin V molecules | ~36 nm | In vitro single-molecule assays | [3] |

Signaling Pathways and Regulation

The activity of Myosin V is tightly regulated to ensure cargo is transported to the correct location at the appropriate time. This regulation involves interactions with a variety of proteins, most notably Rab GTPases, and is influenced by intracellular calcium levels.

Rab GTPase-Mediated Cargo Recruitment

Rab GTPases are master regulators of intracellular membrane trafficking and play a critical role in recruiting Myosin V to its specific cargo.[4][5][22] Different Rab proteins are localized to distinct organelles and vesicles, thereby ensuring the specificity of Myosin V-mediated transport.

-

Direct Interaction: Some Rabs, like Rab11, can directly interact with the globular tail domain (GTD) of Myosin V.[23]

-

Indirect Interaction via Adaptor Proteins: In other cases, the interaction is mediated by an adaptor protein. A classic example is the recruitment of Myosin Va to melanosomes, which requires Rab27a on the melanosome surface and an adaptor protein called melanophilin.[24][25]

Calcium-Dependent Regulation

Calcium ions (Ca²⁺) and calmodulin (CaM), a calcium-binding protein, also play a significant role in regulating Myosin V activity.[26] The neck region of Myosin V contains multiple IQ motifs that bind CaM. Changes in intracellular calcium concentration can modulate the conformation and motor activity of Myosin V, potentially influencing its processivity and velocity.[26]

Experimental Protocols

Understanding the function of Myosin V has been made possible through a variety of sophisticated experimental techniques.

In Vitro Motility Assay

This assay directly visualizes the movement of fluorescently labeled actin filaments over a surface coated with Myosin V molecules or the movement of fluorescently labeled Myosin V along immobilized actin filaments.[19][27][28][29]

Detailed Methodology:

-

Flow Cell Preparation: A flow cell is constructed by attaching a nitrocellulose-coated coverslip to a glass slide.[27]

-

Myosin V Immobilization: A solution containing purified Myosin V is introduced into the flow cell, allowing the motors to adsorb to the nitrocellulose surface.

-

Blocking: Unoccupied sites on the surface are blocked with a protein like bovine serum albumin (BSA) to prevent non-specific binding of actin.

-

Actin Filament Introduction: Fluorescently labeled and stabilized actin filaments are introduced into the flow cell in a motility buffer containing ATP.[19][28]

-

Visualization: The movement of the actin filaments is observed using fluorescence microscopy, typically with total internal reflection fluorescence (TIRF) microscopy for single-molecule studies.[28]

-

Data Analysis: The velocity and processivity of the motor are determined by tracking the movement of the actin filaments over time.

References

- 1. fiveable.me [fiveable.me]

- 2. Myosin-V: head to tail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myosin V motor proteins: marching stepwise towards a mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the interactions between Rab GTPases and class V myosins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of the Interactions Between Rab GTPases and Class V Myosins | Springer Nature Experiments [experiments.springernature.com]

- 6. Functions of class V myosins in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functions of Class V Myosins in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The role of myosin V in exocytosis and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transport of ER vesicles on actin filaments in neurons by myosin V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. Function of myosin-V in filopodial extension of neuronal growth cones - ProQuest [proquest.com]

- 13. Myosin V associates with melanosomes in mouse melanocytes: evidence that myosin V is an organelle motor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Visualization of Melanosome Dynamics within Wild-Type and Dilute Melanocytes Suggests a Paradigm for Myosin V Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.biologists.com [journals.biologists.com]

- 16. Secretory vesicle transport velocity in living cells depends on the myosin-V lever arm length - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Myosin V orientates the mitotic spindle in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Velocity, Processivity, and Individual Steps of Single Myosin V Molecules in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pnas.org [pnas.org]

- 22. Myosin-Driven Intracellular Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. Myosin-V, a versatile motor for short-range vesicle transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Roles and regulation of myosin V interaction with cargo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Myosin V: regulation by calcium, calmodulin, and the tail domain - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Debold Lab - Techniques - In Vitro Motility Assay [umass.edu]

- 28. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]

- 29. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]

Whitepaper: Consequences of Myosin V Inhibition on Cellular Processes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myosin V is a crucial family of actin-based molecular motors responsible for transporting a wide array of intracellular cargo, including organelles, vesicles, and mRNA.[1][2][3] Comprising three isoforms in vertebrates (Myosin Va, Vb, and Vc), these motors play indispensable roles in fundamental cellular activities ranging from organelle positioning and exocytosis to cell migration and synaptic plasticity.[4][5] Inhibition of Myosin V function, whether through genetic mutation or pharmacological intervention, leads to profound consequences for cellular organization and signaling. This technical guide provides an in-depth analysis of these consequences, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. Understanding the precise effects of Myosin V inhibition is critical for dissecting its cellular functions and for the development of targeted therapeutics.

Core Cellular Functions of Myosin V

Myosin V motors are processive, meaning a single dimeric motor can take multiple "steps" along an actin filament without detaching, a feature enabled by its two heads and long neck region.[6][7] This processivity is essential for its role as a cargo transporter. Key functions include:

-

Organelle Transport: Myosin V is a primary motor for the short-range transport of organelles along the cortical actin network.[1][4] This includes moving melanosomes in melanocytes, endoplasmic reticulum (ER) into dendritic spines, and mitochondria in various cell types.[3][4][8]

-

Vesicle Trafficking: It facilitates the movement of secretory vesicles, synaptic vesicles, and recycling endosomes to the plasma membrane for exocytosis and receptor recycling.[2][5][9][10]

-

Synaptic Plasticity: Myosin V isoforms are highly expressed in the brain and are integral to synaptic function.[4][5] Myosin Va is involved in tethering the ER at cerebellar synapses for long-term depression (LTD), while Myosin Vb transports recycling endosomes containing AMPA receptors to hippocampal synapses during long-term potentiation (LTP).[4][5]

-

mRNA Localization: The motor protein transports specific mRNA molecules to distinct subcellular locations, enabling localized protein synthesis, which is particularly important in polarized cells like neurons.[4]

Consequences of Myosin V Inhibition

Inhibiting Myosin V function disrupts the carefully orchestrated movement of intracellular components, leading to significant cellular defects.

Disrupted Organelle and Vesicle Distribution

The most immediate consequence of Myosin V inhibition is the mislocalization of its cargo.

-

Melanosome Transport: In melanocytes, inhibition or absence of Myosin Va causes melanosomes, the pigment-containing organelles, to cluster in the perinuclear region instead of distributing to the cell periphery and dendritic tips.[8][11][12] This failure in transport is the cause of the "diluted" coat color in mice with mutations in the Myosin Va gene and is a hallmark of Griscelli syndrome in humans.[5][8][13]

-

Endoplasmic Reticulum (ER) Positioning: Myosin Va is required to pull ER tubules into the dendritic spines of neurons.[4] Inhibition blocks this process, which is critical for supporting synaptic plasticity.[4][5]

-

Synaptic Vesicle Dynamics: In central synapses, Myosin V inhibition does not stop vesicle transport to the active zone but rather impairs the refilling of release sites during repetitive stimulation.[14][15][16] It acts as a vesicle tether at the plasma membrane, and its inhibition leads to a reduction in vesicle retention at release sites.[14][15][16]

Impaired Exocytosis and Neurotransmission

By controlling the final steps of vesicle delivery and tethering, Myosin V is a key regulator of secretion.

-

Neurotransmitter and Neuropeptide Release: Inhibition of Myosin V has been shown to decrease the Ca²⁺-dependent release of neurotransmitters.[9] It is linked to the exocytosis of large dense-core vesicles (LDCVs) containing neuropeptides and synaptic vesicles.[4][5]

-

Receptor Insertion: The motor is crucial for inserting neurotransmitter receptors, such as AMPA receptors, into the post-synaptic membrane, a process vital for synaptic strengthening.[5]

Altered Cell Polarity and Migration

Myosin V contributes to the establishment of cell shape and directed movement.

-

Neuronal Development: Myosin V is involved in the extension of growth cone filopodia during neuronal development.[9] It acts as a calcium sensor that helps guide the growth of axons.[17]

-

Cell Migration: While other myosins (like Myosin II) are the primary drivers of contraction in cell migration, Myosin V's role in delivering vesicles and other components to the leading edge is essential for establishing and maintaining the polarity required for directed movement.[18][19]

Quantitative Data on Myosin V Function and Inhibition

Quantitative analysis provides precise metrics on the impact of Myosin V inhibition.

Table 1: In Vitro Motility and Kinetic Parameters

| Parameter | Value | Organism/System | Significance |

|---|---|---|---|

| ER Transport Velocity | 0.45 µm/s | Purkinje Neuron Spines | Demonstrates the speed of Myosin Va-driven organelle movement in a physiological context.[4] |

| Melanosome Velocity (Microtubule-dependent) | ~1.5 µm/s | Mouse Melanocytes | Highlights the rapid, long-range transport phase that precedes Myosin V action.[11] |

| Melanosome Velocity (Myosin V-dependent) | ~0.14 µm/s | Wild-Type Melanocytes | Represents the slower, actin-based movement for peripheral distribution and capture.[11] |

| Actin-Activated ATPase Rate (Myosin V-1IQ) | 15 s⁻¹ | Chicken Brain | The maximal rate of ATP hydrolysis when activated by actin, driving motor function.[20] |

| ADP Release Rate (Actomyosin V-1IQ) | 12-16 s⁻¹ | Chicken Brain | This is the rate-limiting step of the entire ATPase cycle for Myosin V.[20] |

Table 2: Potency of Small-Molecule Inhibitors

| Inhibitor | Target | IC₅₀ / Kᵢ | Mechanism of Action |

|---|---|---|---|

| Pentabromopseudilin (PBP) | Myosin Va | IC₅₀ = 1.2 µM | Binds to an allosteric pocket, increasing ADP affinity and reducing ATP binding/hydrolysis rates.[21] |

| MyoVin-1 | Myosin V | Kᵢ = ~6 µM | Specifically inhibits the ADP release step from the actomyosin complex.[21][22] |

| 2,3-Butanedione monoxime (BDM) | General Myosin ATPase | - | A pharmacological inhibitor that slows the stepping rate by inhibiting ADP release.[9][23] |

| Blebbistatin | Myosin II | IC₅₀ = 0.5-5 µM | Primarily a Myosin II inhibitor, but used in studies to dissect cytoskeletal roles; not specific for Myosin V.[24] |

Visualizing Myosin V Pathways and Inhibition

Diagrams generated using Graphviz DOT language illustrate key processes.

Myosin V Mechanochemical (ATPase) Cycle

The cycle converts chemical energy from ATP hydrolysis into mechanical force. MyoVin-1 specifically traps the motor in the Acto-Myosin-ADP state by blocking ADP release.

Caption: The Myosin V ATPase cycle, highlighting the rate-limiting ADP release step blocked by MyoVin-1.

Myosin Va-Mediated Melanosome Transport

This pathway shows the molecular machinery responsible for moving melanosomes to the cell periphery and how its disruption leads to perinuclear clustering.

Caption: Molecular cascade for melanosome transport by Myosin Va and its failure upon inhibition.

Myosin Vb Role in Synaptic Plasticity (LTP)

This workflow illustrates how Myosin Vb transports AMPA receptor-containing endosomes into dendritic spines, a key step in strengthening synapses.

Caption: Workflow of Myosin Vb transporting AMPA receptors to the synapse to facilitate LTP.

Key Experimental Protocols